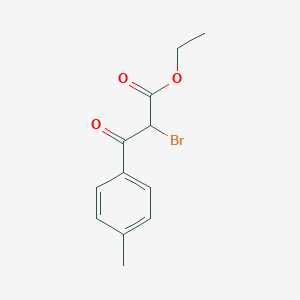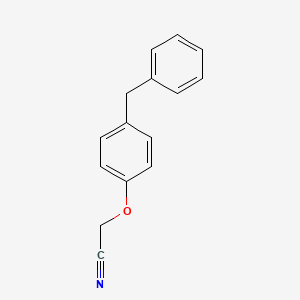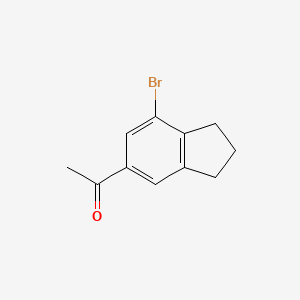
1-(7-Bromo-2,3-dihydro-1H-inden-5-yl)ethan-1-one
Overview
Description
1-(7-Bromo-2,3-dihydro-1H-inden-5-yl)ethan-1-one is an organic compound with the molecular formula C11H11BrO. It is a brominated derivative of indanone, which is a bicyclic aromatic ketone.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(7-Bromo-2,3-dihydro-1H-inden-5-yl)ethan-1-one can be synthesized through several methods. One common approach involves the bromination of 1-(2,3-dihydro-1H-inden-5-yl)ethanone using bromine in the presence of a suitable solvent such as acetic acid or diethyl ether . The reaction typically proceeds at room temperature and yields the desired brominated product.
Another method involves the use of tetrabutylammonium tribromide in a dichloromethane-methanol mixture. This reaction also occurs at room temperature and produces the compound with a moderate yield .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for larger-scale synthesis with appropriate optimization of reaction conditions and purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(7-Bromo-2,3-dihydro-1H-inden-5-yl)ethan-1-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and catalysts (e.g., palladium on carbon).
Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvents (e.g., ethanol, tetrahydrofuran).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., water, acetic acid).
Major Products Formed
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: Corresponding alcohols.
Oxidation: Carboxylic acids or other oxidized derivatives.
Scientific Research Applications
1-(7-Bromo-2,3-dihydro-1H-inden-5-yl)ethan-1-one has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is studied for its potential pharmacological properties and as a building block for drug development.
Material Science: It is used in the development of novel materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(7-Bromo-2,3-dihydro-1H-inden-5-yl)ethan-1-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific context of its use .
Comparison with Similar Compounds
Similar Compounds
1-(2,3-dihydro-1H-inden-5-yl)ethanone: The non-brominated parent compound.
5-acetylindane: Another indanone derivative with similar structural features.
Uniqueness
1-(7-Bromo-2,3-dihydro-1H-inden-5-yl)ethan-1-one is unique due to the presence of the bromine atom, which can significantly alter its chemical reactivity and biological activity compared to its non-brominated counterparts. This makes it a valuable compound for various synthetic and research applications .
Properties
Molecular Formula |
C11H11BrO |
|---|---|
Molecular Weight |
239.11 g/mol |
IUPAC Name |
1-(7-bromo-2,3-dihydro-1H-inden-5-yl)ethanone |
InChI |
InChI=1S/C11H11BrO/c1-7(13)9-5-8-3-2-4-10(8)11(12)6-9/h5-6H,2-4H2,1H3 |
InChI Key |
VOTHTHJEVSXCEF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC2=C(CCC2)C(=C1)Br |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details









Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[4-(2-Formylhydrazinyl)phenyl]-3-nitrobenzene-1-sulfonamide](/img/structure/B8530026.png)
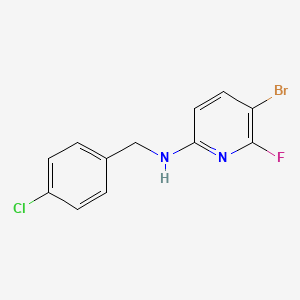
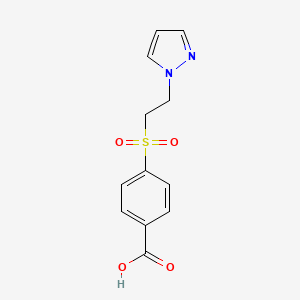

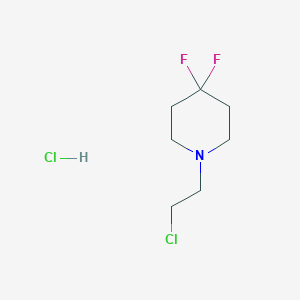
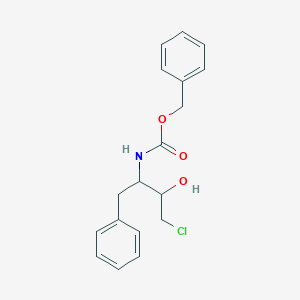
![(5-isopropyl-2H-[1,2,4]triazol-3-yl)-acetic acid ethyl ester](/img/structure/B8530098.png)

![1,1'-[1,4-Phenylenedi(ethene-2,1-diyl)]bis[4-(pentadecyloxy)benzene]](/img/structure/B8530115.png)
